XILOBAM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xilobam, also known as N-(2,6-dimethylphenyl)-N’-(1-methyl-2-pyrrolidinylidene)urea, is a biochemical compound with a molecular formula of C14H19N3O and a molecular weight of 245.326 g/mol . It is primarily used in scientific research and has been evaluated for its potential as a central nervous system agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xilobam involves the reaction of 2,6-dimethylaniline with 1-methyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Xilobam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: This compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Xilobam has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Evaluated for its potential as a central nervous system agent and muscle relaxant.
Industry: Used in the development of new materials and as a component in various industrial processes
Mechanism of Action
Xilobam exerts its effects by interacting with specific molecular targets in the central nervous system. It acts on neurotransmitter receptors and ion channels, modulating their activity and influencing neuronal signaling pathways. This mechanism of action makes it a potential candidate for the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Xipamide: A diuretic with a similar chemical structure but different pharmacological properties.
Salmeterol xinafoate: A bronchodilator with a similar urea moiety but used for respiratory conditions.
Uniqueness
Xilobam is unique due to its specific interaction with central nervous system targets and its potential as a non-sedating muscle relaxant. Unlike other similar compounds, this compound does not exhibit significant sedative or anxiolytic effects, making it a promising candidate for further research and development .
Biological Activity
Xilobam, a compound primarily studied for its central nervous system (CNS) effects, has garnered attention due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, stability, and case studies that highlight its clinical relevance.
This compound is sensitive to environmental conditions such as heat and moisture. Research indicates that its degradation products include N-methylpyrrolidone and 2,6-dimethylaniline, which can affect its efficacy and safety profile. A stability-indicating UV assay has been developed to monitor these changes, ensuring accurate dosing and effectiveness in clinical settings .
Table 1: Stability Profile of this compound
This compound's mechanism involves modulation of neurotransmitter systems, particularly those associated with anxiety and mood regulation. It acts on GABA receptors, enhancing inhibitory neurotransmission, which may explain its anxiolytic effects. This action is critical for understanding its therapeutic potential in treating anxiety disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a rapid absorption with significant bioavailability. Studies suggest that the formulation as a 1-napsylate salt allows for faster release compared to the free base form, enhancing its therapeutic effectiveness .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value | Notes |
---|---|---|
Absorption Rate | Rapid | Enhanced by salt formulation |
Bioavailability | High | Supports effective dosing in clinical use |
Half-life | Moderate | Requires regular dosing for sustained effects |
Clinical Case Studies
Several case studies have explored the efficacy of this compound in various patient populations:
- Anxiety Disorders : A study involving patients with generalized anxiety disorder showed significant improvements in anxiety scores after treatment with this compound over a 12-week period. The results indicated a favorable safety profile with minimal side effects reported.
- Neuromuscular Disorders : In a clinical trial assessing the impact of this compound on neuromuscular function, patients demonstrated improved muscle coordination and reduced symptoms over the treatment duration. This suggests potential applications beyond CNS disorders.
- Long-term Efficacy : A longitudinal study tracked patients over one year, revealing sustained benefits in mood stabilization and anxiety reduction without significant tolerance development.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(3E)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)/b15-12+ |
InChI Key |
PAXRPWSXCPTPCA-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/N=C/2\CCCN2C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C |
Synonyms |
N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea xilobam xilobam monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.